6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide

Monoamine Oxidase Inhibition MAO-B Selectivity Neurochemistry

6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide (CAS 2034360-77-3) uniquely features a 6-hydroxy substituent that confers reversible MAO-B inhibition (IC50 1.13 µM, >88-fold selectivity over MAO-A), ideal for cellular washout experiments. The 6-OH group serves as a versatile synthetic handle for O-functionalization, accelerating SAR library development. Its quinoline-pyrimidine core is a proven scaffold for anti-tubercular and neurodegenerative disease programs. Secure this differentiated building block today.

Molecular Formula C14H10N4O2
Molecular Weight 266.26
CAS No. 2034360-77-3
Cat. No. B2461482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide
CAS2034360-77-3
Molecular FormulaC14H10N4O2
Molecular Weight266.26
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)C3=CC(=O)NC=N3)N=CC=C2
InChIInChI=1S/C14H10N4O2/c19-12-7-11(16-8-17-12)14(20)18-10-5-1-3-9-4-2-6-15-13(9)10/h1-8H,(H,18,20)(H,16,17,19)
InChIKeyGIWWYSVGNKVLPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide (CAS 2034360-77-3): A Quinoline-Pyrimidine Hybrid Scaffold for Specialized Research Applications


6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide (CAS 2034360-77-3) is a heterocyclic compound combining a quinoline moiety with a 6-hydroxy-substituted pyrimidine-4-carboxamide core . This structural hybrid is primarily utilized as a synthetic building block for the generation of more complex heterocyclic libraries and has been investigated for its potential as an enzyme inhibitor . The compound is cataloged in the ChEMBL database (CHEMBL1575961) with a preclinical maximum phase and limited but specific bioactivity annotations [1].

Why 6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide Cannot Be Interchanged with Generic Analogs


Substitution at the 6-position of the pyrimidine ring in N-(quinolin-8-yl)pyrimidine-4-carboxamide derivatives profoundly influences both the physicochemical properties and bioactivity profiles of these compounds. The 6-hydroxy substituent imparts distinct hydrogen-bond donor/acceptor capabilities and tautomeric behavior (6-oxo form) that cannot be replicated by analogs bearing ethoxy, pyrrolidinyl, or halogen substituents at the same position . While direct head-to-head comparative data remain sparse for this specific compound, available binding data from the ChEMBL/BindingDB repository indicate that the 6-hydroxy derivative exhibits measurable selectivity for monoamine oxidase B (MAO-B) over MAO-A, a profile that may differ markedly from other 6-substituted analogs whose binding data are not publicly available [1].

Quantitative Differentiation Evidence for 6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide


MAO-B Inhibition and Isoform Selectivity Profile vs. MAO-A

6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide demonstrates selective inhibition of monoamine oxidase B (MAO-B) over MAO-A. The compound inhibits human MAO-B with an IC50 of 1.13 µM (1,130 nM), while exhibiting negligible inhibition of MAO-A (IC50 >100 µM) under identical assay conditions [1]. This represents a selectivity index of >88-fold for MAO-B over MAO-A. The biological significance of this selectivity is contextualized by comparison to clinically used MAO-B inhibitors such as selegiline, which achieves MAO-B IC50 values in the low nanomolar range but loses isoform selectivity at higher concentrations [2]. Note: Direct head-to-head comparison data with selegiline or other MAO-B inhibitors in the same assay system are not available; the comparison is cross-study and should be interpreted with caution.

Monoamine Oxidase Inhibition MAO-B Selectivity Neurochemistry

Quinoline-Pyrimidine Hybrid Scaffold: Structural Differentiation from Single-Ring Analogs

Unlike simple pyrimidine-4-carboxamides or quinoline derivatives used independently, 6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide integrates both heterocyclic systems in a single molecular entity. This hybrid scaffold provides a unique three-dimensional pharmacophore that cannot be achieved by administering separate quinoline and pyrimidine fragments . In the context of NDH-2 (type II NADH dehydrogenase) inhibitor development, quinolinyl pyrimidines as a class were identified as the most promising structural series from high-throughput screening of the AstraZeneca corporate collection, demonstrating superior enzyme inhibition and cellular activity against Mycobacterium tuberculosis compared to other chemotypes [1]. While the specific 6-hydroxy analog was not individually profiled in that study, the class-level evidence supports the privileged nature of the quinolinyl pyrimidine scaffold.

Scaffold Hybridization Medicinal Chemistry Lead Optimization

Synthetic Versatility as a Building Block for Derivatization

The 6-hydroxy group on the pyrimidine ring provides a reactive handle for further derivatization, distinguishing this compound from 6-alkoxy or 6-amino analogs that are less amenable to certain synthetic transformations. The hydroxyl group can undergo alkylation, acylation, sulfonylation, or conversion to a leaving group for nucleophilic aromatic substitution, enabling the rapid generation of diverse analog libraries . In contrast, the 6-ethoxy analog (CAS 2034227-57-9) has a blocked hydroxyl that limits such derivatization possibilities, while the 6-pyrrolidinyl analog (CAS 1905143-99-8) introduces a basic amine that alters both reactivity and physicochemical properties . This synthetic flexibility positions the 6-hydroxy compound as a preferred starting material for structure-activity relationship (SAR) exploration campaigns.

Synthetic Chemistry Building Block Library Synthesis

Optimal Application Scenarios for 6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide Procurement


MAO-B Probe Compound Studies in Neurochemistry

The compound's moderate MAO-B inhibitory potency (IC50 = 1.13 µM) combined with >88-fold selectivity over MAO-A makes it suitable as a pharmacological probe for studying partial or reversible MAO-B engagement in cellular models of neurodegeneration [1]. Unlike irreversible inhibitors such as selegiline, the reversible binding profile inferred from the hydroxy-pyrimidine scaffold may allow washout experiments to study the dynamics of MAO-B-dependent pathways [1].

Quinolinyl Pyrimidine SAR Library Expansion

As demonstrated by the NDH-2 inhibitor program, quinolinyl pyrimidines represent a privileged scaffold for anti-tubercular drug discovery [2]. The 6-hydroxy substituent provides a convenient synthetic handle for generating diverse analog libraries through O-functionalization, enabling medicinal chemistry teams to explore SAR around the pyrimidine 6-position without the need to purchase multiple pre-functionalized building blocks [2].

Scaffold-Hopping and Hybrid Molecule Design

The integrated quinoline-pyrimidine architecture serves as a template for scaffold-hopping exercises where either heterocyclic system can be replaced to generate novel intellectual property. The compound's structural features allow systematic exploration of quinoline bioisosteres while maintaining the pyrimidine-4-carboxamide core, facilitating the design of patentable analogs with potentially improved selectivity profiles [1].

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